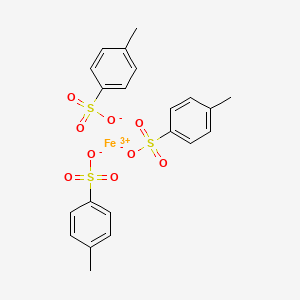

Iron(III) p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(3+);4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCOOOLDFPFPN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072847 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77214-82-5 | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, iron(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron (III) tris(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) p-toluenesulfonate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This compound, also known as ferric tosylate, is a versatile chemical with applications ranging from its use as an oxidizing agent in the production of solid-state capacitors to a catalyst in various organic reactions.[1][2][3] This document details established synthesis protocols, key characterization techniques, and presents quantitative data in a structured format for ease of reference.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the reaction of an iron(III) salt with p-toluenesulfonic acid or its derivatives. Below are summaries and detailed protocols for established methods.

Summary of Synthesis Methods

The following table summarizes quantitative data for two common methods for the synthesis of this compound.

| Parameter | Method 1: From Ferric Chloride | Method 2: From Ferric Nitrate (B79036) |

| Iron Source | Ferric Chloride (FeCl₃) | Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) |

| Sulfonate Source | p-Toluenesulfonic acid monohydrate | p-Toluenesulfonic acid |

| Stoichiometry (Fe:TsOH) | 1 : 3 | 1 : 2.7 - 2.9 |

| Reaction Temperature | 160 °C[4][5] | 60 - 90 °C[6] |

| Reaction Time | 1 hour[4][5] | 3 - 4 hours[6] |

| Key Reagents | FeCl₃, p-toluenesulfonic acid monohydrate | Fe(NO₃)₃·9H₂O, p-toluenesulfonic acid, hydrazine (B178648) hydrate (B1144303) |

| Yield | 95.0%[5] | Not specified, but described as high purity[6] |

Experimental Protocols

Method 1: Synthesis from Ferric Chloride [4][5]

This method involves the direct reaction of anhydrous ferric chloride with p-toluenesulfonic acid monohydrate under vacuum at an elevated temperature.

Materials:

-

p-Toluenesulfonic acid monohydrate (11.20 g, 58.9 mmol)[4][5]

-

Diethyl ether (for washing)

-

250-mL round-bottomed flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Vacuum source

Procedure:

-

Combine ferric chloride (3.18 g) and p-toluenesulfonic acid monohydrate (11.20 g) in a 250-mL round-bottomed flask.[4][5]

-

Equip the flask with a reflux condenser.

-

Heat the mixture under vacuum for 1 hour in a heating bath maintained at 160 °C.[4][5]

-

The reaction will produce an orange solid.

-

After cooling to room temperature, wash the resulting orange solid with diethyl ether.[4]

-

Dry the product under vacuum to obtain anhydrous this compound. The reported yield is 10.6 g (95.0%).[5]

Method 2: Clean Synthesis from Ferric Nitrate [6]

This method utilizes ferric nitrate as the iron source and incorporates hydrazine hydrate to remove the nitrate ions as nitrogen gas, resulting in a high-purity product.[6]

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (406 g, 1 mol)[6]

-

p-Toluenesulfonic acid (aqueous solution) (508 g, 2.7 mol)[6]

-

Hydrazine hydrate (80 wt%) (125 g, 2 mol)[6]

-

Pure water (1000 g)[6]

-

Absolute ethanol (B145695) or n-butanol (for dissolution)

-

3000-mL three-necked flask

-

Stirrer

-

Heating mantle

-

Constant pressure dropping funnel

Procedure:

-

In a 3000-mL three-necked flask, add ferric nitrate nonahydrate (406 g), pure water (1000 g), and p-toluenesulfonic acid (508 g).[6]

-

Stir the mixture and heat to maintain a temperature of 40-50 °C.[6]

-

Slowly add 80 wt% hydrazine hydrate (125 g) to the mixture using a constant pressure dropping funnel. The reaction is exothermic and will evolve nitrogen gas.[6]

-

After the addition is complete, continue the reaction for 3-4 hours until no more gas bubbles are evolved.[6]

-

Cool the reaction mixture to room temperature to obtain a dark garnet transparent solution of this compound.[6]

-

Filter the solution, followed by dehydration under reduced pressure and deep dewatering by vacuum drying to obtain the solid product.[6]

-

For further purification, dissolve the solid in absolute ethanol or n-butanol to yield high-purity this compound.[6]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound from ferric chloride.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard characterization techniques include Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction (XRD).

Summary of Characterization Data

The following table summarizes key data points for the characterization of this compound and related compounds.

| Technique | Observed Feature | Typical Range/Value | Reference |

| Appearance | Orange to brown powder | - | [1][2] |

| Solubility | Soluble in methanol (B129727) and water; insoluble in acetonitrile (B52724) and diethyl ether. | - | [4][5] |

| FTIR Spectroscopy | Asymmetric O=S=O stretching | ~1170 cm⁻¹ | [7] |

| Symmetric O=S=O stretching | ~1010 cm⁻¹ | [7] | |

| Bands due to water of hydration | 3150-3500 cm⁻¹ and 1650-1700 cm⁻¹ | [5] | |

| UV-Vis Spectroscopy | d-d transitions for octahedral Fe(III) | Visible region | [4][8] |

| Thermogravimetric Analysis | Decomposition of related metal tosylates | Begins above 130 °C | [4] |

| X-ray Diffraction | Crystalline nature | Characteristic diffraction peaks | [9][10] |

Experimental Protocols for Characterization

FTIR Spectroscopy

This technique is used to identify the functional groups present in the molecule, particularly the sulfonate group.

Procedure:

-

Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks of the p-toluenesulfonate group, such as the S=O stretching vibrations.[7]

UV-Vis Spectroscopy

This method provides information about the electronic transitions within the iron(III) complex.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent, such as methanol or water.

-

Use the pure solvent as a reference.

-

Record the absorption spectrum over the UV and visible range (typically 200-800 nm).

-

Observe the d-d transitions characteristic of octahedral high-spin Fe(III) complexes, which are typically weak and located in the visible region.[4][8]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and determine the presence of any waters of hydration.

Procedure:

-

Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting thermogram for mass loss steps, which correspond to the loss of water or decomposition of the compound.

X-ray Diffraction (XRD)

XRD is employed to confirm the crystalline structure of the synthesized material.

Procedure:

-

Finely grind the dried this compound powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using an X-ray diffractometer with a specific X-ray source (e.g., Cu Kα).

-

Scan a range of 2θ angles (e.g., 5-90°).[11]

-

Compare the resulting diffractogram with known patterns or analyze it to determine the crystal structure and phase purity.[10][12]

Characterization Workflow

Caption: General workflow for the characterization of synthesized this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - BeiLi Technologies [beilichem.com]

- 3. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. umsl.edu [umsl.edu]

- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 6. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. naturalspublishing.com [naturalspublishing.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Iron(III) p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient Lewis acid catalyst employed in a wide array of organic transformations.[1][2] Its utility is prominent in the synthesis of complex organic molecules, making it a compound of significant interest to researchers in materials science and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its catalytic activity.

Chemical and Physical Properties

This compound is commercially available in both anhydrous and hexahydrate forms.[3] The compound typically appears as an orange to brown crystalline powder.[1] It is readily soluble in water, ethanol, and n-butanol.[4]

Data Presentation: Quantitative Properties

| Property | Anhydrous this compound | This compound Hexahydrate |

| CAS Number | 77214-82-5[5][6] | 312619-41-3[3] |

| Molecular Formula | C₂₁H₂₁FeO₉S₃[5][6] | C₂₁H₃₃FeO₁₅S₃ |

| Molecular Weight | 569.43 g/mol [5][6] | 677.52 g/mol [3] |

| Melting Point | 294-306 °C[4] | Not available |

| Boiling Point | Not available | Not available |

| Density | 1.52 g/cm³ at 20°C[7] | Not available |

Molecular Structure

The precise crystal structure of this compound has not been extensively reported in publicly available crystallographic databases. However, based on its chemical formula and the nature of its constituent ions, the structure consists of a central Iron(III) cation (Fe³⁺) coordinated to three p-toluenesulfonate (tosylate) anions (CH₃C₆H₄SO₃⁻). The tosylate anion acts as a ligand, with the sulfonate group coordinating to the iron center. In the hexahydrate form, it is likely that water molecules also coordinate to the iron cation or are present as water of crystallization within the crystal lattice.

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the synthesis of anhydrous this compound involves the reaction of ferric chloride (FeCl₃) with p-toluenesulfonic acid monohydrate.

Experimental Workflow: Synthesis of Anhydrous this compound

Caption: Workflow for the synthesis of anhydrous this compound.

Methodology:

-

Ferric chloride and p-toluenesulfonic acid monohydrate are mixed in a round-bottom flask.

-

The mixture is heated under vacuum. The reaction proceeds with the evolution of hydrogen chloride gas and water.

-

After the reaction is complete, the resulting solid is washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.

-

The final product is then dried under vacuum to yield anhydrous this compound.

Catalytic Applications and Signaling Pathways

This compound is a highly effective Lewis acid catalyst for a variety of organic reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones and the acylation of alcohols.[8][9] The catalytic activity is attributed to the Lewis acidic nature of the Fe³⁺ ion, which can activate electrophiles and facilitate nucleophilic attack.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are of interest for their potential biological activities.[8] this compound serves as an efficient and environmentally friendly catalyst for this reaction.[8]

Proposed Signaling Pathway: this compound Catalyzed Biginelli Reaction

Caption: Proposed pathway for the Biginelli reaction catalyzed by this compound.

Mechanism Overview:

-

The Lewis acidic Iron(III) center of the catalyst activates the aldehyde, making it more susceptible to nucleophilic attack.

-

Urea attacks the activated aldehyde, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.

-

The β-ketoester then adds to the iminium ion.

-

The final step involves an intramolecular cyclization and dehydration to yield the dihydropyrimidinone product.

Acylation of Alcohols

This compound is also an effective catalyst for the acylation of primary and secondary alcohols using acylating agents such as acetic anhydride (B1165640).[9] This reaction is a fundamental transformation in organic synthesis for the protection of hydroxyl groups.

Proposed Signaling Pathway: this compound Catalyzed Acylation of Alcohols

Caption: Proposed pathway for the acylation of alcohols catalyzed by this compound.

Mechanism Overview:

-

The this compound catalyst activates the acetic anhydride by coordinating to one of the carbonyl oxygens, making the carbonyl carbon more electrophilic.

-

The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

The intermediate collapses, eliminating acetic acid and forming the corresponding ester product.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for its role as a Lewis acid catalyst. Its ease of handling, efficiency, and relatively low environmental impact make it an attractive choice for a variety of chemical transformations. Further research into its precise crystal structure and the detailed mechanisms of its catalytic activity will undoubtedly expand its applications in the fields of chemical research and drug development.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound technical grade 312619-41-3 [sigmaaldrich.com]

- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]

- 9. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]

In-Depth Technical Guide to Iron(III) p-Toluenesulfonate (CAS 77214-82-5)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and effective Lewis acid catalyst.[1] It is widely utilized in organic synthesis and materials science due to its efficiency in promoting a variety of chemical transformations.[1][2] Typically appearing as an orange to reddish-brown powder, this compound is noted for its stability under a range of conditions and its solubility in organic solvents.[2]

| Property | Value | References |

| CAS Number | 77214-82-5 | [2] |

| Molecular Formula | C₂₁H₂₁FeO₉S₃ | [2] |

| Molecular Weight | 569.43 g/mol | [2] |

| Appearance | Orange or reddish-brown powder | [2] |

| Purity | ≥ 98% | [3][4] |

| Storage Conditions | Room temperature, in a cool, dry place | [2] |

Applications in Organic Synthesis

This compound is a highly effective catalyst for a range of organic reactions, enhancing reaction rates and selectivity.[2] Its applications are particularly beneficial in the pharmaceutical industry for the synthesis of complex molecules.[2]

Catalysis of Acylation Reactions

This compound efficiently catalyzes the acetylation of primary and secondary alcohols, diols, and phenols.[5][6] This methodology is also applicable to the synthesis of benzoate (B1203000) esters, albeit requiring a higher catalyst loading.[5][6]

Table 1: Catalyst Loading for Acylation Reactions [5][6]

| Substrate | Catalyst Loading (mol%) |

| 1° and 2° Alcohols, Diols, Phenols | 2.0 |

| Benzoate Ester Synthesis | 5.0 |

Biginelli Reaction for Dihydropyrimidinone Synthesis

This compound serves as an attractive catalyst for the Biginelli reaction, a one-pot condensation for the synthesis of dihydropyrimidinones and their derivatives, which have noted biological activities.[5][7] The use of this compound is advantageous due to its low cost, low toxicity, and ease of handling compared to other corrosive and toxic catalysts.[5] Optimal results for the Biginelli reaction are typically achieved with a 5.0 mol% catalyst loading.[5]

Synthesis of Homoallyl Ethers

This compound, particularly its hexahydrate form, is an inexpensive and versatile catalyst for the allylation of acetals using allyltrimethylsilane, yielding homoallyl ethers in moderate to good yields.[7][8] It also facilitates the one-pot conversion of aldehydes to homoallyl ethers.[7][8] The required catalyst quantity for efficient synthesis in acetonitrile (B52724) at room temperature varies from 2 mol% to 10 mol%.[7]

Experimental Protocols

General Procedure for the Iron(III) Tosylate Catalyzed Biginelli Reaction

A mixture of an aryl aldehyde, a β-dicarbonyl compound, and urea (B33335) is subjected to cyclocondensation in the presence of this compound.

-

Reaction Scheme:

-

Aryl Aldehyde + β-Dicarbonyl Compound + Urea --(Fe(OTs)₃, Acetonitrile, Reflux)--> 3,4-Dihydropyrimidin-2(1H)-one

-

-

Detailed Protocol:

-

A mixture of urea (1.2 g, 0.02 mol), an aryl aldehyde (0.01 mol), 4-methyl-N-(3-nitrophenyl)-3-oxopentanamide (2.50 g, 0.01 mol), and this compound hexahydrate (0.27 g, 0.001 mol) in 25 mL of acetonitrile is refluxed for 10 hours.

-

The solution is then allowed to stand for 1 hour at room temperature.

-

The reaction mixture is poured into chilled water, and the resulting solid product is filtered and dried.

-

The crude product is recrystallized from isopropyl alcohol.

-

Safety and Handling

This compound is classified as an irritant and can cause serious eye damage.[1][9][10]

-

Handling:

-

Storage:

-

Store in tightly sealed containers in a cool, dry, and well-ventilated environment.

-

Protect from moisture and direct sunlight.

-

-

First Aid:

Relevance in Drug Development and Signaling Pathways

While this compound is a valuable tool in the synthesis of pharmaceutical intermediates, direct biological activity or interaction with specific signaling pathways has not been extensively documented in publicly available literature.[2][11] The relevance for drug development professionals primarily lies in its role as a catalyst to facilitate the efficient synthesis of complex organic molecules that may have therapeutic potential.[2] The low toxicity profile of the catalyst makes it an attractive option in green chemistry approaches to pharmaceutical manufacturing.[5]

Mechanistic Insights and Visualizations

This compound functions as a Lewis acid catalyst by accepting an electron pair, which activates the substrate for subsequent reaction.[2]

General Lewis Acid Catalysis Workflow

The following diagram illustrates a generalized workflow for a Lewis acid-catalyzed reaction, such as the acylation of an alcohol.

Experimental Workflow for Catalyzed Synthesis

The diagram below outlines a typical experimental workflow for a reaction catalyzed by this compound.

References

- 1. watson-int.com [watson-int.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. warshel.com [warshel.com]

- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 9. aksci.com [aksci.com]

- 10. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. watson-int.com [watson-int.com]

Iron(III) p-toluenesulfonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of Iron(III) p-toluenesulfonate, a compound utilized in various chemical syntheses.

Core Molecular Data

This compound, also known as ferric p-toluenesulfonate, is an iron salt of p-toluenesulfonic acid. The central iron atom is in the +3 oxidation state, ionically bonded to three p-toluenesulfonate anions. This compound is also commonly available in a hexahydrate form.

The chemical formula for the anhydrous form of this compound is Fe(C₇H₇O₃S)₃ [1][2]. Its molecular weight is 569.43 g/mol [1][2].

The hexahydrate form has the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O and a molecular weight of 677.52 g/mol [3].

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound and its constituent parts.

| Compound/Ion | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (anhydrous) | Fe(C₇H₇O₃S)₃ | 569.43 | 77214-82-5 |

| This compound (hexahydrate) | (CH₃C₆H₄SO₃)₃Fe · 6H₂O | 677.52 | 312619-41-3 |

| Iron(III) Cation | Fe³⁺ | 55.845 (atomic mass) | 20074-52-6 |

| p-Toluenesulfonate Anion | C₇H₇O₃S⁻ | 171.20 | Not applicable |

| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | 104-15-4 |

Molecular Structure and Composition

This compound consists of a central ferric (Fe³⁺) ion. This trivalent cation is electrostatically associated with three p-toluenesulfonate anions. The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid, a strong organic acid.

Visualization of Molecular Association

The following diagram illustrates the ionic relationship between the central Iron(III) cation and the three p-toluenesulfonate anions.

Ionic association in this compound.

References

An In-depth Technical Guide to the Solubility of Iron(III) p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) p-toluenesulfonate, also known as ferric p-toluenesulfonate or iron(III) tosylate, is a versatile organometallic compound with the chemical formula Fe(C₇H₇O₃S)₃. It typically appears as an orange to brown crystalline powder.[1][2] This compound has garnered significant interest across various scientific and industrial domains, primarily for its role as an efficient Lewis acid catalyst in organic synthesis and as an oxidizing agent in the production of conductive polymers.[3] Its effectiveness in these applications is often intrinsically linked to its solubility in different organic media.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and materials science industries who utilize this compound in their work.

Qualitative Solubility Profile

This compound exhibits a varied solubility profile, demonstrating good solubility in polar protic and aprotic solvents while being largely insoluble in nonpolar solvents. This behavior is consistent with the ionic nature of the salt, which is composed of the ferric cation (Fe³⁺) and three p-toluenesulfonate anions.

General solubility observations from various sources are summarized below:

-

Readily Soluble: Water, ethanol (B145695), methanol, and n-butanol.[4][5][6]

-

Soluble: Alcohol.[7]

Quantitative Solubility Data

While qualitative descriptions of solubility are widely available, precise quantitative data for this compound in various organic solvents is less commonly reported in publicly accessible literature. The following table summarizes the available quantitative and semi-quantitative information. It is important to note that some of this data is derived from patent literature describing the preparation of solutions, rather than formal solubility studies.

| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Observations | Reference(s) |

| Ethanol | C₂H₅OH | Polar Protic | ~53.8 | Not Specified | A 35% (by weight) solution can be prepared. | [7] |

| n-Butanol | C₄H₉OH | Polar Protic | Not Specified | Not Specified | A 50-55% (by weight) solution is commercially available. | [1][10] |

| Isopropanol | C₃H₈O | Polar Protic | Not Specified | Not Specified | Used as a solvent for polymerization with EDOT. | [11] |

Note: The solubility in ethanol was calculated based on the description of a 35% solution in a patent, assuming the percentage is by weight and the density of ethanol is approximately 0.789 g/mL. This should be considered an estimate.

Experimental Protocol: Determination of Solubility

A precise determination of the solubility of this compound can be achieved through a standard laboratory procedure involving the preparation of a saturated solution and subsequent analysis of the solute concentration. The following is a generalized protocol that can be adapted for various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

-

Determination of Concentration:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent using volumetric flasks.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Calculate the concentration of the solute using a pre-established calibration curve, prepared with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider in its practical applications.

References

- 1. watson-int.com [watson-int.com]

- 2. watson-int.com [watson-int.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - BeiLi Technologies [beilichem.com]

- 6. echemi.com [echemi.com]

- 7. CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof - Google Patents [patents.google.com]

- 8. umsl.edu [umsl.edu]

- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 10. watsonnoke.com [watsonnoke.com]

- 11. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectral Data of Iron(III) p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for iron(III) p-toluenesulfonate, a versatile Lewis acid catalyst employed in various organic syntheses and materials science applications. Due to the nature of the compound, particularly the paramagnetic properties of the iron(III) center, certain spectral analyses are more informative than others. This document outlines the expected spectral characteristics based on available literature, provides detailed experimental protocols for spectral acquisition, and includes a visualization of a key catalytic application.

Nuclear Magnetic Resonance (NMR) Spectral Data

Obtaining traditional ¹H and ¹³C NMR spectra for this compound is generally not feasible. The presence of the paramagnetic Fe³⁺ ion, which possesses unpaired electrons, leads to significant line broadening of NMR signals from nearby nuclei. This phenomenon, known as the paramagnetic effect, renders the signals too broad to be observed or interpreted in a conventional high-resolution NMR spectrum.

Key takeaway: Researchers should not expect to characterize this compound using standard ¹H and ¹³C NMR spectroscopy due to severe paramagnetic line broadening.

Infrared (IR) Spectral Data

Infrared spectroscopy is a valuable tool for confirming the presence of the p-toluenesulfonate anion in the compound. The IR spectrum of this compound will be dominated by the vibrational modes of the tosylate group. For the hydrated form, additional bands corresponding to water molecules will be present.

Table 1: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3440 | O-H stretching (of hydration water) | Broad, Medium |

| ~1630 | H-O-H bending (of hydration water) | Medium |

| ~1220 - 1150 | Asymmetric SO₃ stretching | Strong |

| ~1030 | Symmetric SO₃ stretching | Strong |

| ~1120 | C-S stretching | Medium |

| ~1010 | In-plane C-H bending of the aromatic ring | Medium |

| ~815 | Out-of-plane C-H bending of the aromatic ring | Strong |

| ~680 | C-S bending | Medium |

| ~560 | SO₃ bending | Medium |

Note: The exact peak positions may vary slightly depending on the sample preparation and the hydration state of the salt.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method.

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind a small amount of this compound (1-2 mg) with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectral Data

The UV-Vis spectrum of this compound in solution is expected to show absorption bands corresponding to both the p-toluenesulfonate anion and the iron(III) cation. The p-toluenesulfonate group typically exhibits strong absorption in the UV region due to π-π* transitions of the aromatic ring. The hydrated iron(III) ion, [Fe(H₂O)₆]³⁺, has d-d transitions that are formally Laporte-forbidden and thus appear as very weak bands in the visible region. However, charge transfer bands can be more intense. The aquated Fe(III) species, particularly the hydrolyzed form [Fe(OH)(H₂O)₅]²⁺, shows a significant absorption band around 300 nm.[1] Other iron(III) complexes also exhibit strong absorption bands in the 270-380 nm range.[2]

Table 2: Expected UV-Vis Absorption for this compound in a suitable solvent (e.g., Methanol or Water)

| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| ~220, ~260-270 | High | π-π* transitions of the aromatic ring |

| ~300-350 | Moderate to High | Ligand-to-metal charge transfer (LMCT) |

| Visible Region | Low | d-d transitions of Fe(III) |

Note: The exact λ_max and molar absorptivity values can be highly dependent on the solvent and the concentration.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or deionized water) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the absorbance of the blank from the sample.

-

Application Workflow: this compound in Catalysis

Logical Relationship of Spectral Data Interpretation

The interpretation of the spectral data for this compound follows a logical progression, with each technique providing complementary information.

References

- 1. researchgate.net [researchgate.net]

- 2. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Lewis Acidity of Iron(III) p-Toluenesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction: Iron(III) p-toluenesulfonate, also known as ferric tosylate, is a versatile and efficient Lewis acid catalyst increasingly utilized in organic synthesis.[1][2] Its appeal lies in its effectiveness, commercial availability, relatively low toxicity, and ease of handling.[3][4] This technical guide provides a comprehensive overview of the Lewis acidity of this compound, its applications in key organic transformations, and detailed experimental protocols.

Physicochemical Properties

This compound is typically an orange to reddish-brown powder.[3][4] It is soluble in polar organic solvents such as methanol (B129727) and water, sparingly soluble in tetrahydrofuran, and insoluble in nonpolar solvents like acetonitrile (B52724), diethyl ether, and hydrocarbons.[5] The hydrated form, this compound hexahydrate, is also commonly used.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Fe(C₇H₇O₃S)₃ | [1][8] |

| Molecular Weight | 569.43 g/mol | [1][8] |

| Appearance | Orange or reddish-brown powder | [3][4] |

| CAS Number | 77214-82-5 | [1][8] |

| Solubility | Soluble in methanol and water; sparingly soluble in THF; insoluble in acetonitrile, diethyl ether, hydrocarbons. | [5] |

Understanding the Lewis Acidity

The Lewis acidity of this compound arises from the electron-deficient nature of the Fe(III) center, which can accept electron pairs from Lewis bases.[9][10] This interaction activates substrates, making them more susceptible to nucleophilic attack. The p-toluenesulfonate (tosylate) anion is a good leaving group, which further enhances the catalytic activity of the iron center.

Applications in Organic Synthesis

This compound has proven to be a highly effective catalyst in a variety of organic reactions critical to research and drug development.

Acetylation of Alcohols, Phenols, and Aldehydes

This compound is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[14][15] This reaction is a common strategy for protecting hydroxyl groups during multi-step syntheses. The catalyst loading is typically low, making it an economical choice.

Table 2: Catalytic Efficiency of this compound in Acetylation Reactions

| Substrate Type | Catalyst Loading (mol%) | Typical Reaction Conditions | Yield | Reference(s) |

| 1° and 2° Alcohols | 2.0 | Acetic anhydride (B1165640), solvent-free or CH₃CN, room temp. | Good to Excellent | [14][15][16] |

| Phenols | 2.0 | Acetic anhydride, solvent-free or CH₃CN, room temp. | Good to Excellent | [14][15] |

| Benzoate Esters | 5.0 | Benzoic anhydride, solvent-free or CH₃CN, room temp. | Moderate to Good | [14][15] |

| Aldehydes (to acylals) | 2.0 - 5.0 | Acetic anhydride, solvent-free, room temp. | Good to Excellent | [3][12] |

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are scaffolds of significant pharmacological interest.[17] this compound serves as a cost-effective and less toxic alternative to traditional Brønsted or Lewis acid catalysts like BF₃·Et₂O and AlCl₃.[3][17]

Table 3: this compound in the Biginelli Reaction

| Catalyst Loading (mol%) | Solvents | Temperature | Yield | Reference(s) |

| 5.0 | Isopropanol (B130326) or Octane | Reflux | Good to Excellent | [3][17] |

Synthesis of Homoallyl Ethers

This compound catalyzes the synthesis of homoallyl ethers from acetals and aldehydes using allyltrimethylsilane.[7][18] This transformation is valuable for introducing allyl groups, which can be further functionalized in complex molecule synthesis.

Table 4: Synthesis of Homoallyl Ethers using this compound

| Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |

| p-Anisaldehyde dimethyl acetal | 2.0 | CH₃CN | 1.5 h | 95 | [3] |

| Benzaldehyde dimethyl acetal | 2.0 | CH₃CN | 1.5 h | 92 | [3] |

| p-Bromobenzaldehyde (one-pot) | 10.0 | CH₃CN | 24 h | 77 | [3] |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of anhydrous this compound involves the reaction of anhydrous iron(III) chloride with p-toluenesulfonic acid monohydrate.[5][19]

Procedure:

-

A mixture of anhydrous iron(III) chloride (19.6 mmol) and p-toluenesulfonic acid monohydrate (58.9 mmol) is placed in a round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated under vacuum for 1 hour in a bath kept at 160 °C.

-

The resulting orange solid is washed with diethyl ether (30 mL).

-

The solid is then treated with methanol (30 mL), and the mixture is heated to reflux for 20 minutes.

-

The hot mixture is filtered, and the filtrate is concentrated to yield the orange solid product.

Alternatively, a clean synthesis method using ferric nitrate (B79036) as the iron source has been reported.[20]

General Procedure for the Acetylation of a Primary Alcohol

This protocol describes the acetylation of a primary alcohol using this compound as a catalyst.[14][15][21]

Procedure:

-

To a stirred solution of the primary alcohol (1 mmol) in acetonitrile (5 mL) or under solvent-free conditions, add acetic anhydride (1.5 mmol).

-

Add this compound (0.02 mmol, 2.0 mol%).

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

General Procedure for the Biginelli Reaction

This protocol outlines the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using this compound.[3][17]

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (B33335) (1.5 mmol) in isopropanol (10 mL).

-

Add this compound (0.05 mmol, 5.0 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound - BeiLi Technologies [beilichem.com]

- 5. umsl.edu [umsl.edu]

- 6. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 8. Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1) | C21H21FeO9S3 | CID 173580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acswebcontent.acs.org [acswebcontent.acs.org]

- 15. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]

- 16. researchgate.net [researchgate.net]

- 17. americanelements.com [americanelements.com]

- 18. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 19. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 20. CN101973913A - Clean synthetic method of high purity this compound - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

In-depth Technical Guide on the Catalytic Mechanism of Iron(III) p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Versatile Lewis Acid Catalyst

Iron(III) p-toluenesulfonate, also known as ferric tosylate or Fe(OTs)₃, has emerged as a significant catalyst in organic synthesis. Its appeal lies in its low cost, low toxicity, and ease of handling, presenting a more environmentally benign alternative to many traditional Lewis acid catalysts.[1][2][3] This iron(III) salt effectively catalyzes a range of chemical transformations, primarily by acting as a Lewis acid. The iron center, with its vacant orbitals, can accept electron pairs from carbonyl groups and other Lewis basic functionalities, thereby activating them towards nucleophilic attack. This activation is the cornerstone of its catalytic activity in a variety of important organic reactions, including acylations, multicomponent reactions, and carbon-carbon bond-forming reactions. This guide provides a detailed exploration of the mechanism of action of this compound in several key catalytic applications, supported by experimental data and mechanistic pathways.

Acylation of Alcohols and Phenols: A Green Approach to Ester Synthesis

The esterification of alcohols and phenols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This compound has proven to be an efficient catalyst for the acylation of a wide array of alcohols and phenols using anhydrides as the acylating agent.[4][5]

Quantitative Data for Acylation Reactions

| Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time | Yield (%) |

| Primary Alcohols | Acetic Anhydride (B1165640) | 2.0 | Solvent-free | 10 min - 1 h | High |

| Secondary Alcohols | Acetic Anhydride | 2.0 | Solvent-free | 10 min - 1 h | High |

| Tertiary Alcohols | Acetic Anhydride | 2.0 | Solvent-free | 4 - 21 h | Moderate to High |

| Phenols | Acetic Anhydride | 2.0 | Solvent-free | Varies | High |

| Various Alcohols | Benzoic Anhydride | 5.0 | Acetonitrile (B52724) | Varies | High |

Note: "High" yield generally refers to yields above 85-90%. Specific yields vary depending on the substrate.[4][5][6]

Experimental Protocol: General Procedure for Acetylation

To a solution of the alcohol or phenol (B47542) (1.0 mmol) and acetic anhydride (1.2 mmol), this compound hexahydrate (0.02 mmol, 2.0 mol%) is added. The mixture is stirred at room temperature. For less reactive substrates or solid reactants, acetonitrile may be used as a solvent. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. In many cases, the product is of high purity and does not require further purification.[4]

Proposed Catalytic Mechanism

The catalytic cycle for the acylation of alcohols with this compound is initiated by the coordination of the Lewis acidic iron(III) center to one of the carbonyl oxygen atoms of the anhydride. This coordination polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The subsequent nucleophilic addition of the alcohol to the activated carbonyl carbon leads to a tetrahedral intermediate. Collapse of this intermediate, with the departure of a carboxylate leaving group, results in the formation of the ester product and regenerates the this compound catalyst, allowing it to enter the next catalytic cycle.

Caption: Proposed mechanism for the this compound catalyzed acylation of alcohols.

The Biginelli Reaction: Multicomponent Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest due to their diverse biological activities.[7] this compound serves as an effective catalyst for this multicomponent reaction, typically at a loading of 5.0 mol%.[2][4]

Quantitative Data for the Biginelli Reaction

While a comprehensive table is not available in the cited literature, studies report that the use of 5.0 mol% of this compound provides good to excellent yields for a variety of aromatic and aliphatic aldehydes.[2][4]

Experimental Protocol: General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and this compound hexahydrate (0.05 mmol, 5.0 mol%) in a suitable solvent such as isopropanol (B130326) or octane (B31449) is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with cold water and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.

Proposed Catalytic Mechanism

The mechanism of the Biginelli reaction catalyzed by this compound is believed to proceed through an iminium intermediate. The Lewis acidic Fe(OTs)₃ activates the aldehyde by coordinating to the carbonyl oxygen, which facilitates the nucleophilic attack by urea to form an acyliminium ion. This electrophilic intermediate then reacts with the enol form of the β-ketoester in a Michael-type addition. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product, with the regeneration of the this compound catalyst.

Caption: Proposed mechanism for the this compound catalyzed Biginelli reaction.

Synthesis of Homoallyl Ethers from Acetals

This compound is also a versatile catalyst for the allylation of acetals with allyltrimethylsilane (B147118) to produce homoallyl ethers, which are valuable synthetic intermediates.[8][9] This reaction typically proceeds smoothly at room temperature with catalyst loadings ranging from 2.0 to 10.0 mol%.[8]

Quantitative Data for the Synthesis of Homoallyl Ethers

| Acetal (B89532) Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Benzaldehyde dimethyl acetal | 2.0 | 1.5 | 95 |

| p-Anisaldehyde dimethyl acetal | 2.0 | 1.5 | 98 |

| p-Chlorobenzaldehyde dimethyl acetal | 5.0 | 2.0 | 92 |

| Cinnamaldehyde dimethyl acetal | 5.0 | 3.0 | 85 |

| Heptanal dimethyl acetal | 10.0 | 4.0 | 75 |

Data extracted from a representative study. Yields are for isolated products.[8]

Experimental Protocol: Synthesis of Homoallyl Ethers

In a round-bottom flask, the acetal (1.0 mmol) is dissolved in acetonitrile (5 mL). To this solution, allyltrimethylsilane (1.5 mmol) and this compound hexahydrate (0.02-0.10 mmol, 2.0-10.0 mol%) are added. The reaction mixture is stirred at room temperature and monitored by gas chromatography or thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and a 10% aqueous sodium carbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the homoallyl ether. For some substrates, purification by flash chromatography may be necessary.[8]

Proposed Catalytic Mechanism

The catalytic cycle for the synthesis of homoallyl ethers begins with the activation of the acetal by the Lewis acidic this compound. Fe(OTs)₃ coordinates to one of the oxygen atoms of the acetal, facilitating the departure of an alkoxy group to form an oxocarbenium ion intermediate. This highly electrophilic species is then attacked by the nucleophilic allyltrimethylsilane in a Hosomi-Sakurai type reaction. The carbon-carbon bond formation is followed by the elimination of the trimethylsilyl (B98337) group and regeneration of the this compound catalyst, which can then activate another molecule of the acetal.

Caption: Proposed mechanism for the this compound catalyzed synthesis of homoallyl ethers.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst for a variety of important organic transformations. Its low cost, low toxicity, and ease of handling make it an attractive alternative to more traditional and often more hazardous catalysts. The core of its catalytic activity lies in its ability to activate carbonyls and other Lewis basic functional groups through coordination, thereby facilitating nucleophilic attack. The detailed mechanisms and experimental protocols provided in this guide offer a comprehensive understanding of its mode of action, which is crucial for researchers and professionals in the field of drug development and fine chemical synthesis. Further exploration of the substrate scope and optimization of reaction conditions for various applications will undoubtedly continue to expand the utility of this valuable catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]

- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

An In-depth Technical Guide to Iron(III) p-toluenesulfonate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iron(III) p-toluenesulfonate, a versatile and economically significant reagent in modern chemistry. The document details its historical discovery, physical and chemical properties, key synthetic methodologies, and its applications as a catalyst in organic synthesis, particularly relevant to drug development and materials science.

Discovery and History

While the specific first synthesis of this compound is not extensively documented in readily available literature, the class of compounds to which it belongs, binary transition metal p-toluenesulfonates (also known as tosylates), has been known since the 1870s.[1] The development of these salts was a natural extension of the burgeoning field of organic chemistry in the 19th century, which saw the isolation and characterization of numerous organic acids and their corresponding metallic salts.

p-Toluenesulfonic acid, the organic precursor, was first prepared in the mid-19th century through the sulfonation of toluene. The ability of its sulfonic acid group to form stable salts with a wide range of metals, including iron, was likely investigated shortly thereafter. These early preparations were typically achieved by reacting a metal carbonate, hydroxide, or chloride with p-toluenesulfonic acid.[1]

In the 20th and 21st centuries, this compound has gained prominence as an inexpensive, efficient, and environmentally benign Lewis acid catalyst in a variety of organic transformations.[2][3] Its commercial availability and ease of handling have made it an attractive alternative to more hazardous or expensive catalysts.

Physicochemical Properties

This compound is typically available as a hydrate, most commonly the hexahydrate. Its properties can vary slightly depending on its hydration state. The anhydrous form is an orange to brown powder.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₁FeO₉S₃ (anhydrous) | [5] |

| C₂₁H₃₃FeO₁₅S₃ (hexahydrate) | [6] | |

| Molecular Weight | 569.43 g/mol (anhydrous) | [4][5] |

| 677.52 g/mol (hexahydrate) | [6][7] | |

| Appearance | Orange to brown powder | [4] |

| Melting Point | 294-306 °C | [4] |

| Solubility | Soluble in water, ethanol, methanol (B129727), and n-butanol. | [4] |

| CAS Number | 77214-82-5 (anhydrous) | [4][5] |

| 312619-41-3 (hexahydrate) | [6][7] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a related iron(III) complex with p-toluenesulfonate ligands would be expected to show characteristic peaks for the sulfonate group (SO₃) and the aromatic ring. Key absorptions would include strong bands for the S=O stretching vibrations, typically in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum of p-toluenesulfonic acid in an acidic mobile phase shows a maximum absorbance below 230 nm.[8] The iron(III) complex exhibits a color, suggesting absorption in the visible region, likely due to d-d transitions of the Fe³⁺ ion and charge-transfer bands. The UV-visible absorption spectra of Fe(III) complexes in aqueous solutions are pH-dependent.[9]

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol is adapted from a published procedure for the synthesis of anhydrous transition metal p-toluenesulfonates.[1]

Materials:

-

Ferric chloride (FeCl₃), anhydrous

-

p-Toluenesulfonic acid monohydrate

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine anhydrous ferric chloride (1 equivalent) and p-toluenesulfonic acid monohydrate (3 equivalents).

-

Heat the mixture under vacuum in a bath maintained at 160 °C for 1 hour.

-

Cool the resulting orange solid and wash it with diethyl ether (30 mL).

-

Add methanol (30 mL) to the solid and heat the mixture to reflux for 20 minutes.

-

Filter the resulting solution while hot.

-

Remove the solvent from the filtrate under vacuum to yield the anhydrous this compound.

Diagram 1: Synthesis Workflow of Anhydrous this compound

Caption: Workflow for the synthesis of anhydrous this compound.

Catalytic Application: Biginelli Reaction

This compound is an effective catalyst for the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones.[3][10]

Representative Protocol:

-

To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (1.5 mmol), add this compound (5 mol%).

-

The reaction mixture is stirred at an appropriate temperature (e.g., 80-100 °C) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) for a period of time (typically 1-8 hours), monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone.

Signaling Pathways and Catalytic Mechanisms

In the context of its application in organic synthesis, "signaling pathways" can be interpreted as the catalytic cycle or reaction mechanism. As a Lewis acid, the iron(III) center coordinates to carbonyl oxygen atoms, activating the substrate towards nucleophilic attack.

Proposed Catalytic Cycle for the Biginelli Reaction

The mechanism for the Biginelli reaction catalyzed by a Lewis acid like this compound is believed to proceed through the formation of an N-acyliminium ion intermediate.

Diagram 2: Proposed Catalytic Cycle for the Biginelli Reaction

Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.

Applications in Drug Development and Organic Synthesis

This compound has demonstrated significant utility in a range of organic transformations, many of which are foundational in the synthesis of pharmaceuticals and other biologically active molecules.

-

Biginelli Reaction: As detailed above, this reaction provides access to dihydropyrimidinones, a class of compounds with a wide array of pharmacological activities, including calcium channel blockers, antihypertensive agents, and antiviral properties.[10] The use of this compound offers a green and efficient method for the synthesis of these important heterocyclic scaffolds.

-

Acylation and Esterification: The compound is an efficient catalyst for the acylation of alcohols, phenols, and amines.[2][11][12] This transformation is crucial for the introduction of protecting groups and the synthesis of esters, which are common functional groups in drug molecules.

-

Synthesis of Homoallyl Ethers: this compound catalyzes the allylation of acetals to produce homoallyl ethers, which are versatile intermediates in organic synthesis.[3]

-

Polymerization: It is used as an oxidant for the polymerization of monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce conductive polymers.[7] These materials have applications in electronics and medical devices.

Conclusion

This compound has a rich, albeit not perfectly documented, history rooted in the fundamental developments of 19th-century chemistry. It has evolved into a key reagent in modern organic synthesis, valued for its low cost, low toxicity, and high catalytic activity. For researchers and professionals in drug development and materials science, a thorough understanding of its properties and applications provides a powerful tool for the efficient and sustainable synthesis of a wide range of valuable molecules.

References

- 1. umsl.edu [umsl.edu]

- 2. acswebcontent.acs.org [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - BeiLi Technologies [beilichem.com]

- 5. Iron p-toluenesulfonate | C14H14FeO6S2 | CID 15757227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hexahydrate | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound technical grade 312619-41-3 [sigmaaldrich.com]

- 8. UV-Vis Spectrum of p-Toluenesulfonic Acid | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 11. "Iron(III) tosylate catalyzed acylation of alcohols, phenols, and aldeh" by Ram Mohan, Neil Baldwin et al. [digitalcommons.iwu.edu]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Laboratory Use of Iron(III) p-Toluenesulfonate

This guide provides an in-depth overview of the safety and handling protocols for Iron(III) p-toluenesulfonate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the compound's properties, potential hazards, necessary personal protective equipment, emergency procedures, and proper storage and disposal methods.

Chemical and Physical Properties

This compound, available in both anhydrous and hexahydrate forms, is typically an orange to brown crystalline powder.[1][2] Its solubility in water and various organic solvents like ethanol (B145695) and methanol (B129727) makes it a versatile reagent in organic synthesis and materials science, notably as an oxidizing agent in the polymerization of conductive polymers.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Appearance | Orange to brown crystalline powder | [1][2] |

| Molecular Formula (Anhydrous) | C₂₁H₂₁FeO₉S₃ | [1][4] |

| Molecular Weight (Anhydrous) | 569.43 g/mol | [1][2][4] |

| CAS Number (Anhydrous) | 77214-82-5 | [2][4][5] |

| Molecular Formula (Hexahydrate) | C₂₁H₂₁FeO₉S₃ · 6H₂O | [6] |

| Molecular Weight (Hexahydrate) | 677.52 g/mol | [6] |

| CAS Number (Hexahydrate) | 312619-41-3 | [6][7] |

| Solubility | Soluble in water, ethanol, methanol, n-butanol | [1][7] |

| Melting Point | >300 °C | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6] The hexahydrate form is noted for causing serious eye damage.[8][9]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | References |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [5][6][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

| Harmful if swallowed/in contact with skin | Not specified | Harmful in contact with skin and if swallowed | [4] |

Signal Word: Danger or Warning[5][6]

Hazard Pictograms:

-

(for serious eye damage)

-

(for irritation)[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] A face shield may be necessary if there is a risk of splashing.[7]

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe the dust.[2] Wash hands thoroughly after handling the material.[5][7] Do not eat, drink, or smoke in the laboratory.[7][10]

-

Dust Control: Minimize dust generation and accumulation during handling.[7]

Storage

-

Container: Store in a tightly closed container in a cool, dry place.[2][4]

-

Conditions: The storage area should be well-ventilated.[1] Protect the container from moisture and direct sunlight.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[4][7]

Personal Protective Equipment (PPE)

A comprehensive assessment of laboratory hazards should be conducted to ensure the appropriate selection of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield is recommended if splashing is possible. | [4][6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure. | [4][7][11] |

| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. | [4][11][12] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure. Always have a safety shower and eyewash station readily accessible.[4][12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.[5][6][13]

-

Skin Contact: Remove contaminated clothing and shoes immediately.[4][5] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][5][13] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the exposed individual to fresh air at once.[4][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5][13]

-

Ingestion: If the person is conscious, wash out their mouth with water.[4] Do NOT induce vomiting.[5] Seek immediate medical attention.[4][5]

Accidental Release Measures

In the event of a spill, follow these procedures while wearing full PPE.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[7]

-

Cleanup: For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][6][7] A HEPA-filtered vacuum may also be used.[14]

-

Decontamination: After the material has been collected, ventilate the area and wash the spill site.[4]

-

Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[5][7]

Caption: Workflow for responding to an accidental spill.

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal laboratory temperatures and pressures.[4]

-

Conditions to Avoid: Avoid the generation of dust and exposure to moisture.[7]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.[4][7]

-

Hazardous Decomposition Products: Under fire conditions, it can emit toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and iron oxides.[4][5][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates potential health effects.

-

Acute Toxicity: An oral LD50 of 2.35 mg/kg in rats has been reported, indicating high acute toxicity if swallowed.[4]

-

Skin and Eye Effects: Direct contact can cause skin inflammation, characterized by itching, scaling, and redness.[7] Eye contact may result in redness, pain, and severe eye damage.[7]

-

Inhalation Effects: Inhalation may cause irritation to the respiratory system.[6][7]

Caption: Decision tree for first aid response to exposure.

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.[4][7]

-

Procedure: Contact a licensed professional waste disposal service.[4] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

-

Packaging: Dispose of contaminated packaging as unused product.[7] Do not reuse empty containers.[7]

Experimental Protocol Example: Polymerization of EDOT

This compound is commonly used as an oxidizing agent for the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT).[2][15] The following is a generalized protocol that highlights the safety considerations.

Objective: To synthesize a conductive polymer film of poly(3,4-ethylenedioxythiophene) (PEDOT) using this compound as the oxidant.

Materials:

-

3,4-ethylenedioxythiophene (EDOT)

-

This compound

-

Anhydrous n-butanol

-

Substrate (e.g., glass slide)

Methodology:

-